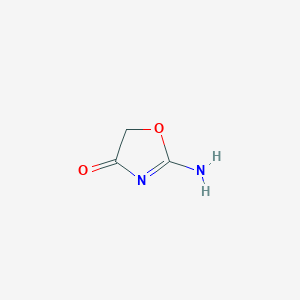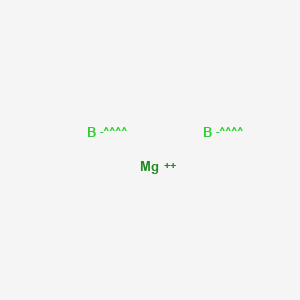
Iodofiltic acid (123I)
Overview
Description
Iodofiltic acid I-123 is a radiopharmaceutical agent primarily used in nuclear medicine for diagnostic imaging. It is particularly valuable for myocardial perfusion imaging, which helps visualize and assess organ function and blood flow. This compound is marketed under various trade names, including "CardioLite" . It is a type of radiotracer that targets specific tissues, aiding in the evaluation of coronary artery disease by identifying areas of the heart muscle that are not receiving adequate blood flow .
Preparation Methods
The preparation of iodofiltic acid I-123 involves the synthesis of the compound followed by the incorporation of the radioactive iodine-123 isotope. The synthetic route typically includes the iodination of a precursor molecule, which is then purified and formulated for medical use. The reaction conditions often involve the use of catalysts and specific pH conditions to ensure high radiochemical purity and labeling efficiency . Industrial production methods may involve the use of automated synthesis modules to ensure consistency and safety in the production process .
Chemical Reactions Analysis
Iodofiltic acid I-123 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can convert iodofiltic acid I-123 into its reduced forms.
Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Iodofiltic acid I-123 has a wide range of scientific research applications:
Chemistry: Used as a radiotracer in various chemical studies to track the movement and interaction of molecules.
Biology: Helps in studying cellular processes and the distribution of biological molecules.
Industry: Employed in the development and testing of new diagnostic imaging techniques and equipment.
Mechanism of Action
The mechanism of action of iodofiltic acid I-123 is based on its radioactive properties and its affinity for specific tissues. When injected into the body, the radiotracer travels through the bloodstream and accumulates in heart muscle cells that have adequate blood flow. The radioactive iodine-123 component emits gamma rays, which can be detected by a gamma camera or a single-photon emission computed tomography (SPECT) scanner. These images provide a detailed map of myocardial perfusion, enabling clinicians to pinpoint areas of ischemia or infarction .
Comparison with Similar Compounds
Iodofiltic acid I-123 can be compared with other radiopharmaceutical agents used in diagnostic imaging, such as:
Iodide I-123: Used for the evaluation of thyroid function and morphology.
Technetium-99m: Another widely used radiotracer for various diagnostic imaging applications.
Fluorodeoxyglucose (FDG) F-18: Used in positron emission tomography (PET) imaging to assess glucose metabolism in tissues.
Iodofiltic acid I-123 is unique in its specific application for myocardial perfusion imaging, providing detailed information about blood flow to the heart muscle, which is crucial for diagnosing and managing coronary artery disease .
Properties
IUPAC Name |
15-(4-(123I)iodanylphenyl)-3-methylpentadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35IO2/c1-19(18-22(24)25)12-10-8-6-4-2-3-5-7-9-11-13-20-14-16-21(23)17-15-20/h14-17,19H,2-13,18H2,1H3,(H,24,25)/i23-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCIWINHUDIWAV-NSYCNWAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCCCCCCCCCCCC1=CC=C(C=C1)[123I])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60924591 | |
| Record name | 15-[4-(~123~I)Iodophenyl]-3-methylpentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60924591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123748-56-1 | |
| Record name | 4-(Iodo-123I)-β-methylbenzenepentadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123748-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodofiltic acid I 123 [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123748561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodofiltic acid I-123 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05683 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 15-[4-(~123~I)Iodophenyl]-3-methylpentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60924591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IODOFILTIC ACID I-123 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J7USQ749M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 4-[5-(4-methoxycarbonylphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B170924.png)





![6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol](/img/structure/B170955.png)

